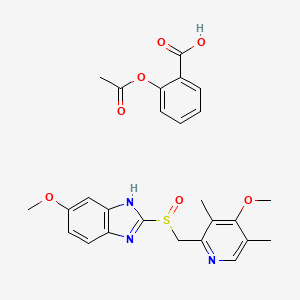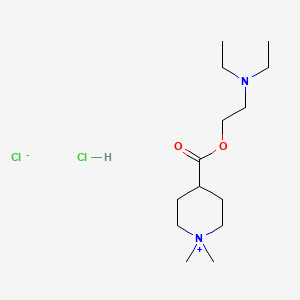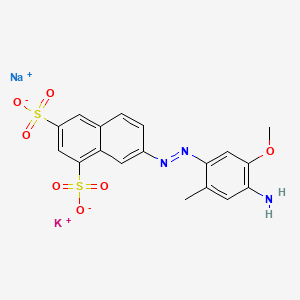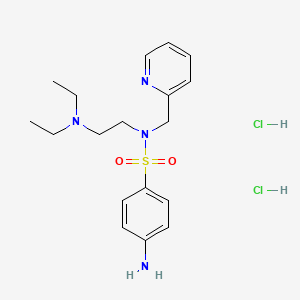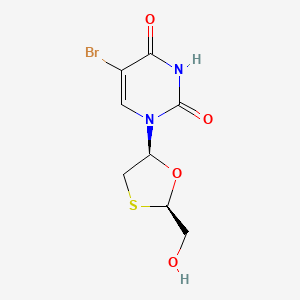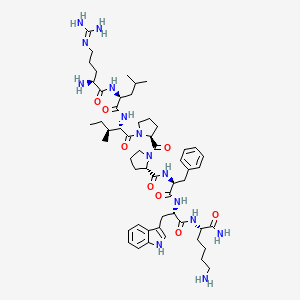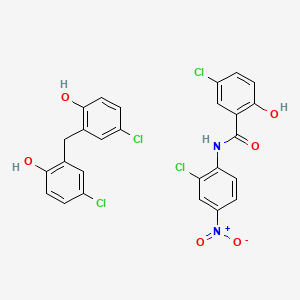
(S)-1-(3-Methylphenyl)-2-pyrrolidinemethanamine monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(3-Methylphenyl)-2-pyrrolidinemethanamine monohydrochloride is a chiral compound with a pyrrolidine ring and a methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Methylphenyl)-2-pyrrolidinemethanamine monohydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Methylphenyl Group: This step often involves a nucleophilic substitution reaction where a methylphenyl halide reacts with the pyrrolidine ring.
Resolution of the Chiral Center: The chiral center can be resolved using chiral catalysts or by recrystallization with a chiral resolving agent.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and reactors can also enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(S)-1-(3-Methylphenyl)-2-pyrrolidinemethanamine monohydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
科学研究应用
(S)-1-(3-Methylphenyl)-2-pyrrolidinemethanamine monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of (S)-1-(3-Methylphenyl)-2-pyrrolidinemethanamine monohydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or by altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses.
相似化合物的比较
Similar Compounds
®-1-(3-Methylphenyl)-2-pyrrolidinemethanamine monohydrochloride: The enantiomer of the compound, which may have different biological activities and properties.
1-(3-Methylphenyl)-2-pyrrolidinemethanamine: The non-chiral version of the compound, which lacks the specific stereochemistry.
1-(3-Methylphenyl)-2-piperidinemethanamine: A similar compound with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
(S)-1-(3-Methylphenyl)-2-pyrrolidinemethanamine monohydrochloride is unique due to its specific chiral center and the presence of both a pyrrolidine ring and a methylphenyl group. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
142469-58-7 |
|---|---|
分子式 |
C12H19ClN2 |
分子量 |
226.74 g/mol |
IUPAC 名称 |
[(2S)-1-(3-methylphenyl)pyrrolidin-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C12H18N2.ClH/c1-10-4-2-5-11(8-10)14-7-3-6-12(14)9-13;/h2,4-5,8,12H,3,6-7,9,13H2,1H3;1H/t12-;/m0./s1 |
InChI 键 |
CZKJCUGNQPQCJK-YDALLXLXSA-N |
手性 SMILES |
CC1=CC(=CC=C1)N2CCC[C@H]2CN.Cl |
规范 SMILES |
CC1=CC(=CC=C1)N2CCCC2CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[3,4,5,21,22,23-Hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl] 2-[5-[[3,4,5,21,22,23-hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl]oxycarbonyl]-2,3-dihydroxyphenoxy]-3,4,5-trihydroxybenzoate](/img/structure/B12780937.png)
![2-[[2-(4-butylanilino)-6-methoxypurin-9-yl]methoxy]ethanol;hydrate](/img/structure/B12780943.png)
